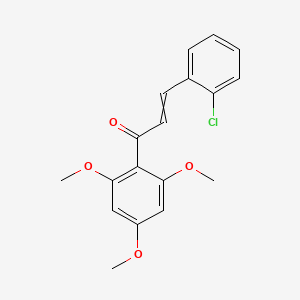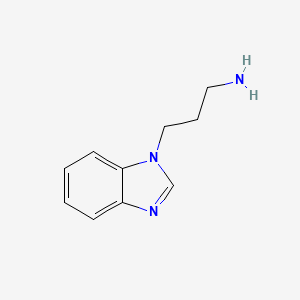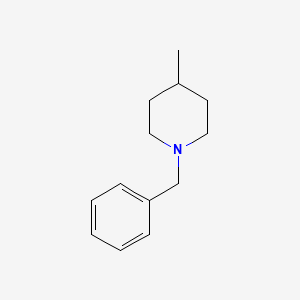
1-Benzyl-4-methylpiperidine
Übersicht
Beschreibung
1-Benzyl-4-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 4-methylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phosgene to form the carboxylic acid. This process requires expertise and precision.Molecular Structure Analysis
The molecular formula of this compound is C14H19NO2. Its molecular weight is 233.31. The structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .Chemical Reactions Analysis
Piperidines, such as this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the development of new drugs .Wissenschaftliche Forschungsanwendungen
Antibacterial Evaluation
1-Benzyl-4-methylpiperidine derivatives have shown promise in the field of antibacterial research. A study synthesized derivatives from aralkyl/aryl carboxylic acids, followed by conversion to heterocyclic 1,3,4-oxadiazole nucleophiles, and then reacted with an electrophile synthesized from 4-methylpiperidine. These compounds exhibited significant antibacterial properties, as evidenced by their structural elucidation and evaluation results (Aziz‐ur‐Rehman et al., 2017).
Synthesis Improvements
Significant research has focused on improving the synthesis methods for compounds involving this compound. An example includes the synthesis of 1-benzyl-4-[(5,6-dimethoxy-l-indanon)-2-yl] methylpiperidine hydrochloride, where methodologies were refined to enhance yield and simplicity, making them suitable for industrial-scale production (Lan Zhi-yin, 2004).
Pharmacokinetics and Drug Development
The compound has also been involved in the development of drugs for treating conditions like Alzheimer's disease. For instance, 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]-methylpiperidine hydrochloride was synthesized as an acetylcholinesterase inhibitor to study pharmacokinetic profiles in treatments related to senile dementia and Alzheimer's type diseases (Y. Iimura, M. Mishima, H. Sugimoto, 1989).
Chemical Analysis Techniques
Research has been conducted on methods for analyzing and resolving enantiomers of compounds involving this compound in various states, such as in plasma. These methods employ techniques like high-performance liquid chromatography and have implications for understanding the behavior of these compounds in biological systems (Y. Oda et al., 1992).
Acetylcholinesterase Inhibition
This compound derivatives have been studied for their inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. This research provides insights into the mechanisms of action of potential treatments for neurodegenerative diseases (S. Nochi, N. Asakawa, T. Sato, 1995).
Synthesis for PET Imaging
The compound has been used in the synthesis of substrates for positron emission tomography (PET) imaging, especially for studying acetylcholinesterase activity in the brain. This research is crucial for understanding and diagnosing neurological conditions (S. Snyder et al., 1998).
Safety and Hazards
While specific safety data for 1-Benzyl-4-methylpiperidine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Piperidines, including 1-Benzyl-4-methylpiperidine, are important in drug design and have a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the application of new technologies in the field of drug conjugates for the treatment of cancer continues to advance .
Eigenschaften
IUPAC Name |
1-benzyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZKIZAHIAGUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398281 | |
| Record name | 1-benzyl-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-71-0 | |
| Record name | 1-benzyl-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)
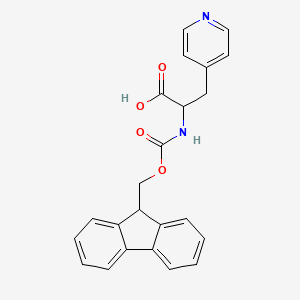
![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)
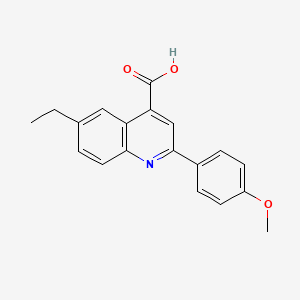


![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)


